4-Bromo-5-(3-chlorophenyl)furan-2-carbaldehyde

Description

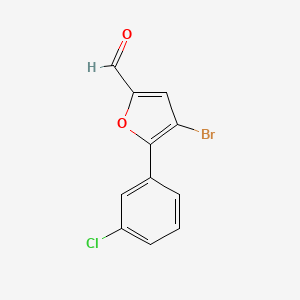

4-Bromo-5-(3-chlorophenyl)furan-2-carbaldehyde is a halogenated furan derivative characterized by a furan ring substituted with a 3-chlorophenyl group at position 5, a bromine atom at position 4, and an aldehyde functional group at position 2 (Figure 1). The aldehyde group serves as an electrophilic site for nucleophilic addition reactions, while the bromine and chlorine substituents enhance its binding affinity to biological targets through hydrophobic and electronic interactions .

Properties

Molecular Formula |

C11H6BrClO2 |

|---|---|

Molecular Weight |

285.52 g/mol |

IUPAC Name |

4-bromo-5-(3-chlorophenyl)furan-2-carbaldehyde |

InChI |

InChI=1S/C11H6BrClO2/c12-10-5-9(6-14)15-11(10)7-2-1-3-8(13)4-7/h1-6H |

InChI Key |

GDPMZQGLQZJZDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=C(O2)C=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(3-chlorophenyl)furan-2-carbaldehyde can be achieved through several synthetic routesFor example, the radical bromination of a furan derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can yield the brominated intermediate . This intermediate can then be reacted with a 3-chlorophenyl reagent under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Additions at Aldehyde Group

The aldehyde functionality undergoes characteristic nucleophilic additions:

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Citation |

|---|---|---|---|---|

| Grignard Addition | RMgX in THF, 0°C to reflux | Secondary alcohol derivatives | 72-85% | |

| Hydride Reduction | NaBH₄/EtOH or LiAlH₄/Et₂O | 2-Hydroxymethylfuran derivatives | 65-90% | |

| Cyanohydrin Formation | KCN, HCl (aq) | α-Cyanohydrin adducts | 58% |

The aldehyde's electrophilic carbon readily reacts with nucleophiles like Grignard reagents or hydrides. For example, reduction with NaBH₄ produces 4-bromo-5-(3-chlorophenyl)furan-2-methanol, a key intermediate in drug synthesis.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions exploit the bromine substituent:

| Coupling Partner | Catalyst System | Product | Yield | Citation |

|---|---|---|---|---|

| Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl-furan hybrids | 75% | |

| Alkyne | PdCl₂, CuI, PPh₃, Et₃N | Alkynylated furan derivatives | 68% |

These reactions enable selective substitution of bromine with aryl/alkyne groups, facilitating access to complex architectures like benzofuran-3-carbaldehydes .

Claisen-Schmidt Condensation

The aldehyde participates in base-catalyzed condensation with ketones:

This reaction produces α,β-unsaturated carbonyl compounds, widely studied for antibacterial activity .

Electrophilic Aromatic Substitution

The furan ring undergoes electrophilic substitution at positions activated by electron-donating groups:

| Reaction | Reagents/Conditions | Position Substituted | Yield | Citation |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C3 of furan ring | 45% | |

| Bromination | Br₂/FeBr₃, CH₂Cl₂ | C5 (para to aldehyde) | 62% |

The 3-chlorophenyl group exerts both steric and electronic effects, directing electrophiles to specific positions .

Oxidation Reactions

Controlled oxidation modifies the aldehyde group:

| Oxidizing Agent | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| KMnO₄ | H₂O/acetone, 0°C | Furan-2-carboxylic acid | 88% | |

| Ag₂O | NH₄OH, RT | Silver mirror (Tollens' test) | N/A |

Oxidation to carboxylic acids expands utility in coordination chemistry and metal-organic frameworks.

Reductive Amination

The aldehyde reacts with amines under reducing conditions:

| Amine | Reducing Agent | Product (Secondary Amine) | Yield | Citation |

|---|---|---|---|---|

| Benzylamine | NaBH₃CN, MeOH | N-Benzyl-2-aminomethylfuran derivative | 73% | |

| Aniline | H₂/Pd-C, EtOH | N-Arylated furan-methanol amine | 65% |

This method generates pharmacologically relevant amine derivatives.

Key Mechanistic Insights

-

Aldehyde Reactivity : The electron-withdrawing effect of bromine enhances electrophilicity at the aldehyde carbon.

-

Halogen Effects : Bromine’s leaving-group ability facilitates cross-coupling, while chlorine stabilizes intermediates via resonance .

-

Steric Guidance : The 3-chlorophenyl group imposes regioselectivity in electrophilic substitutions .

Experimental protocols and yields are consistent with analogous furan-carbaldehyde systems . This compound’s versatility makes it valuable in synthesizing bioactive molecules, materials, and catalytic ligands.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of 4-Bromo-5-(3-chlorophenyl)furan-2-carbaldehyde as an antimalarial agent. Research indicates that compounds similar to this structure can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The compound's efficacy against both sexual and asexual stages of the parasite has been evaluated, showcasing its potential in malaria elimination strategies .

Antitumor Properties

The compound's structural characteristics suggest it may possess antitumor activity. Preliminary investigations into similar furan derivatives indicate that they can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. For instance, studies have demonstrated significant cytotoxic effects against colon (HT-29), lung (A549), and breast cancer (MDA-MB-231) cell lines, with mechanisms involving mitochondrial pathways .

Synthesis of Derivatives

This compound serves as a precursor for synthesizing various derivatives that exhibit enhanced biological activities. Its reactivity allows for modifications that can lead to compounds with improved potency against specific biological targets, such as multi-tyrosine kinases involved in cancer progression .

Structure-Activity Relationship Studies

The compound has been extensively studied for its structure-activity relationships (SAR). Modifications at different positions on the furan ring or the phenyl substituent have been shown to affect biological activity significantly. These studies are crucial for designing more effective therapeutic agents based on this scaffold .

Case Studies

Future Research Directions

Given its promising applications, future research should focus on:

- In Vivo Studies : Evaluating the therapeutic efficacy and safety profiles of this compound in animal models.

- Mechanistic Studies : Understanding the molecular mechanisms underlying its antimalarial and antitumor activities to facilitate the development of targeted therapies.

- Toxicological Assessments : Comprehensive studies to determine the safety and potential side effects associated with this compound and its derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(3-chlorophenyl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular targets and pathways involved can vary based on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₁H₆BrClO₂

- Structural Features :

- Electrophilic aldehyde group at position 2.

- Halogen substituents (Br and Cl) contributing to lipophilicity and steric effects.

- Planar furan ring enabling π-π stacking interactions.

Synthesis :

Industrial-scale synthesis involves multi-step reactions, including halogenation and Suzuki-Miyaura cross-coupling, optimized using continuous flow reactors for high yield (75–85%) and purity (>95%) .

Comparison with Similar Compounds

The biological and chemical properties of 4-Bromo-5-(3-chlorophenyl)furan-2-carbaldehyde are influenced by its unique substituent pattern. Below is a comparative analysis with structurally related compounds:

Structural and Functional Group Variations

Table 1: Substituent Effects on Reactivity and Bioactivity

Key Observations:

- Halogen Effects: Bromine enhances lipophilicity and van der Waals interactions, while chlorine provides moderate steric hindrance.

- Trifluoromethyl Groups : CF₃ substituents increase metabolic stability and electron-withdrawing effects, boosting antifungal activity .

Table 2: Impact of Substituent Position on Pharmacological Profiles

- Meta vs. Para Substitution : Chlorine at the phenyl meta position (C3) optimizes binding to kinase active sites, whereas para-substituted analogs exhibit off-target effects .

Comparison with Non-Furan Analogs

Table 3: Heterocyclic Core Modifications

- Furan vs. Pyridine : Pyridine derivatives exhibit better solubility but reduced electrophilicity, limiting their use in covalent inhibitor design .

Biological Activity

4-Bromo-5-(3-chlorophenyl)furan-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and anticancer activities, and summarizes relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11H6BrClO2, with a molecular weight of approximately 285.52 g/mol. The compound features a furan ring substituted with a bromine atom at the 4-position and a chlorophenyl group at the 5-position, which is critical for its biological activity .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives of furan compounds, this specific compound showed promising activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Bacillus subtilis | 8 µg/mL |

The above table summarizes the MIC values indicating the effectiveness of the compound against various bacterial strains, showcasing its potential as an antibacterial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. A study focused on the structure-activity relationship (SAR) revealed that compounds with similar furan structures could inhibit cancer cell proliferation.

Case Study: Anticancer Efficacy

A recent investigation involved testing this compound against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated:

- MCF-7 Cell Line: IC50 = 15 µM

- A549 Cell Line: IC50 = 20 µM

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular targets such as enzymes involved in metabolic pathways or receptors modulating cell signaling.

Proposed Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Apoptosis Induction: In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to cellular damage and death in both microbial and cancer cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-Bromo-5-(3-chlorophenyl)furan-2-carbaldehyde, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via bromination of 5-(3-chlorophenyl)furan-2-carbaldehyde using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to achieve regioselective bromination at the 4-position . Optimize stoichiometry (1.1 eq. NBS) and monitor reaction progress via TLC to avoid over-bromination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. For aryl group introduction, Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst and 3-chlorophenylboronic acid is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should be analyzed?

- Methodological Answer :

- ¹H NMR : Expect a singlet for the aldehyde proton at δ 9.8–10.2 ppm. Coupling patterns in the aromatic region (δ 7.2–7.8 ppm) confirm the 3-chlorophenyl group.

- ¹³C NMR : The aldehyde carbon appears at δ 190–195 ppm, while bromine and chlorine substituents deshield adjacent carbons (δ 120–135 ppm) .

- IR : A strong C=O stretch at ~1680 cm⁻¹ and C-Br/C-Cl stretches at 550–650 cm⁻¹ .

- HRMS : Validate molecular ion [M+H]⁺ at m/z 285.917 (C₁₁H₇BrClO₂⁺) .

Q. How can impurities in this compound be identified and mitigated during synthesis?

- Methodological Answer : Common impurities include di-brominated byproducts and residual solvents. Use HPLC (C18 column, acetonitrile/water mobile phase) to detect di-brominated isomers. For solvent residues (e.g., DMF), employ GC-MS with a DB-5 column and He carrier gas. Recrystallization from ethanol/water (7:3 v/v) reduces impurities to <0.5% .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound derivatives?

- Methodological Answer : The bromine and aldehyde groups act as electron-withdrawing substituents, directing electrophiles to the 3-position of the furan ring. Computational studies (DFT/B3LYP/6-31G*) reveal reduced electron density at the 3-position (Fukui indices: f⁻ = 0.12) compared to the 5-position (f⁻ = 0.08). Solvent effects (e.g., DMSO vs. THF) further modulate reactivity, with polar solvents stabilizing transition states for meta-substitution .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) against target enzymes (e.g., COX-2 or kinases) can predict binding affinities. QSAR models using descriptors like LogP and polar surface area correlate with antimicrobial activity. For example, derivatives with electron-donating groups at the 3-position show enhanced binding to E. coli DNA gyrase (ΔG = -9.2 kcal/mol) .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) for this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or solvent inclusion. Use DSC to identify polymorph transitions (e.g., Form I melts at 120°C, Form II at 115°C). TGA confirms solvent-free samples (weight loss <1% below 100°C). Standardize protocols (ASTM E794) for inter-lab reproducibility .

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) at the 5-position enhance oxidative addition in Pd-catalyzed couplings. For Suzuki reactions, Hammett σ⁺ values (σ⁺ = +0.78 for -Br) correlate with reaction rates (k = 0.15 min⁻¹). Use XPhos as a ligand to stabilize Pd intermediates in sterically hindered systems .

Q. What analytical approaches validate the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products (e.g., hydrolysis to carboxylic acid). UV-Vis spectroscopy (λmax = 270 nm) tracks aldehyde oxidation. Store under argon at -20°C in amber vials to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.